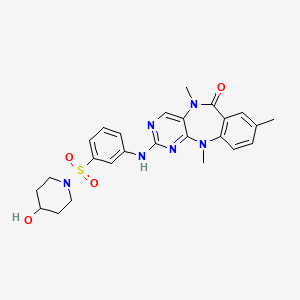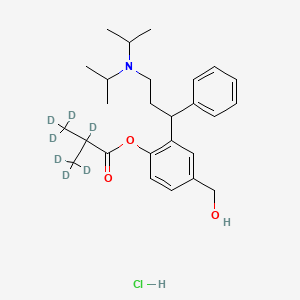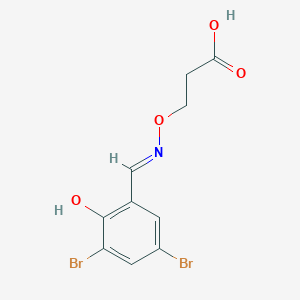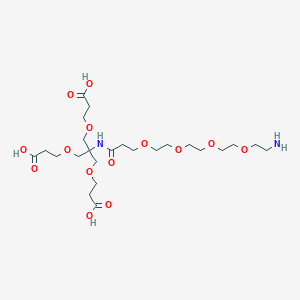
Antileishmanial agent-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antileishmanial agent-12 is a compound used in the treatment of leishmaniasis, a group of diseases caused by protozoan parasites of the genus Leishmania. These diseases are prevalent in tropical and subtropical regions and can manifest in cutaneous, mucocutaneous, and visceral forms. The compound has shown significant efficacy in inhibiting the growth and proliferation of Leishmania parasites, making it a valuable tool in combating this neglected tropical disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-12 typically involves the preparation of thiourea derivatives. One common method includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The yields of these reactions can range from 69% to 84% .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Antileishmanial agent-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Applications De Recherche Scientifique
Antileishmanial agent-12 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of thiourea derivatives and their reactivity.
Biology: It is used to study the life cycle and pathogenicity of Leishmania parasites.
Medicine: It is used in the development of new antileishmanial drugs and therapies.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Antileishmanial agent-12 involves the inhibition of key enzymes and pathways in the Leishmania parasite. It targets the N-myristoyltransferase enzyme, which is essential for the survival and proliferation of the parasite. By inhibiting this enzyme, this compound disrupts the synthesis of essential proteins and lipids, leading to the death of the parasite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphotericin B: A polyene antifungal used as a second-line treatment for leishmaniasis.
Miltefosine: A phospholipid drug used as an oral treatment for leishmaniasis.
Pentamidine: An aromatic diamidine used as an antiprotozoal agent.
Uniqueness
Antileishmanial agent-12 is unique in its specific targeting of the N-myristoyltransferase enzyme, which is not a common target for other antileishmanial drugs. This specificity allows for a more targeted approach to treatment, potentially reducing side effects and increasing efficacy .
Propriétés
Formule moléculaire |
C25H21N3O4 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
[3-(2-methylprop-1-enyl)-1,4-dioxonaphthalen-2-yl] 3-(1-phenyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C25H21N3O4/c1-16(2)14-21-23(30)19-10-6-7-11-20(19)24(31)25(21)32-22(29)13-12-17-15-28(27-26-17)18-8-4-3-5-9-18/h3-11,14-15H,12-13H2,1-2H3 |
Clé InChI |
OQTMIDIYWCZMCR-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCC3=CN(N=N3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)

![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)



![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)




